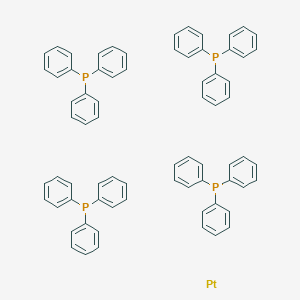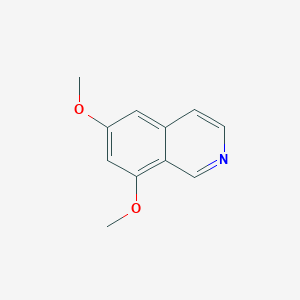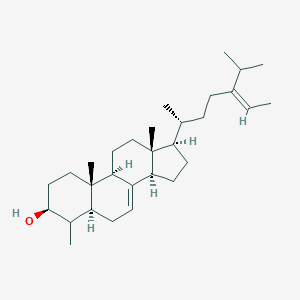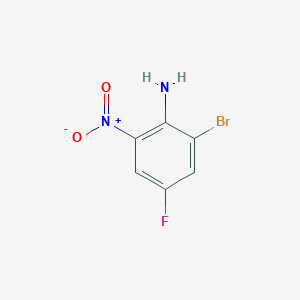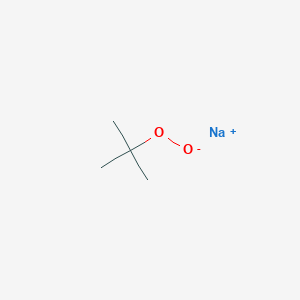
Rubidium chromate
Overview
Description
It is the methyl ether of isoeugenol and can occur as both (E)- and (Z)-isomers . This compound is known for its presence in various plants and its applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylisoeugenol can be synthesized from eugenol through a one-step green process involving O-methylation and isomerization. In this method, dimethyl carbonate is used as a green chemistry reagent instead of traditional harmful methylation reagents. The phase transfer catalyst polyethylene glycol 800 is introduced to facilitate the reaction, which occurs at a temperature of 140°C over a period of 3 hours .
Industrial Production Methods
The industrial production of methylisoeugenol typically involves the use of eugenol as a starting material. The process includes O-methylation of the hydroxyl group of eugenol using methylation reagents, followed by isomerization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methylisoeugenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Methylisoeugenol can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of methylisoeugenol. These products have different applications in various fields .
Scientific Research Applications
Methylisoeugenol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other phenylpropanoid compounds.
Biology: The compound is studied for its role in plant-insect interactions and its potential as a natural insect repellent.
Medicine: Methylisoeugenol is investigated for its antimicrobial, antifungal, and antioxidant properties.
Industry: It is used in the production of fragrances, flavors, and essential oils.
Mechanism of Action
Methylisoeugenol exerts its effects through various molecular targets and pathways. It interacts with cell membranes in a reversible, non-disruptive detergent-like manner, causing membrane destabilization and increased membrane fluidity. This interaction leads to the permeabilization of cell membranes, which is crucial for its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Methyl eugenol: A phenylpropanoid compound similar to methylisoeugenol, known for its role in insect behavior and pollination.
Isoeugenol: The parent compound of methylisoeugenol, used in the synthesis of various derivatives.
Uniqueness
Methylisoeugenol is unique due to its specific molecular structure and its ability to interact with cell membranes in a non-disruptive manner. This property makes it particularly effective as an antimicrobial agent and distinguishes it from other similar compounds .
Properties
IUPAC Name |
dioxido(dioxo)chromium;rubidium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.4O.2Rb/q;;;2*-1;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLJFWCCZKCVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Rb+].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrO4Rb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015531 | |
| Record name | Rubidium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.929 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13446-72-5 | |
| Record name | Rubidium chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2CrO4), rubidium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the chemical structure of Rubidium Chromate and what are its key physicochemical properties?
A1: this compound (Rb2CrO4) is an inorganic compound. Its crystal structure has been determined to be orthorhombic []. While the provided abstracts don't offer detailed spectroscopic data, they do highlight its thermodynamic properties. For instance, research has investigated its standard molar enthalpies of solution and formation, standard molar entropy at 298.15 K, and high-temperature heat capacity [].
Q2: What is the significance of studying the thermodynamic properties of this compound?
A2: Understanding the thermodynamic properties of this compound, such as enthalpy, entropy, and heat capacity, is crucial for various reasons. It helps determine the stability of the compound at different temperatures [], predict its behavior in chemical reactions [], and allows for calculations related to processes like dissolution and phase transitions []. This knowledge is essential for potential applications involving high temperatures and chemical reactions.
Q3: Has this compound been investigated in the context of complex systems or mixtures?
A3: Yes, research has explored the behavior of this compound within multi-component systems. One study examined its role in the quaternary reciprocal system Na,Rb||F,I,CrO4, specifically focusing on the stable tetrahedron NaF–RbI–RbF–Rb2CrO4 []. This type of research helps understand the interactions of this compound with other compounds and its potential applications in complex chemical environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


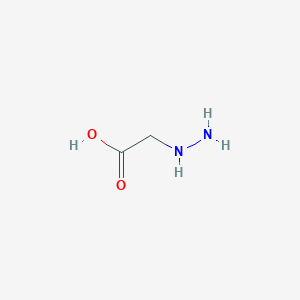
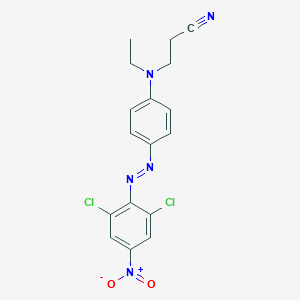
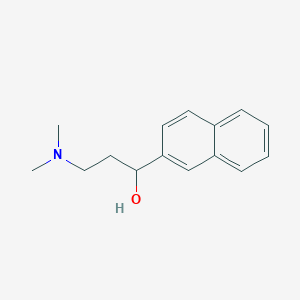
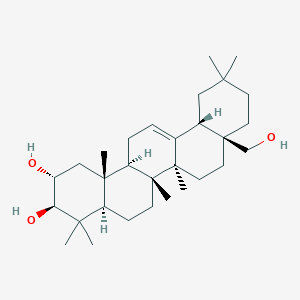
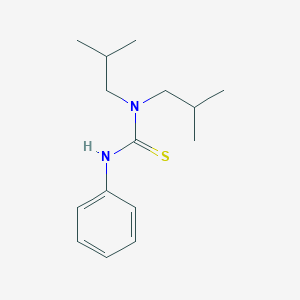
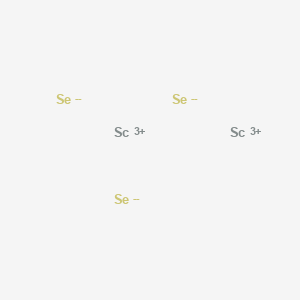

![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)

